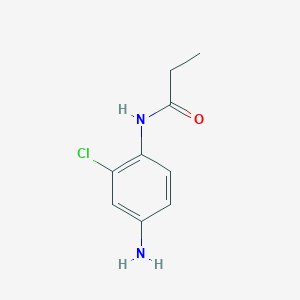

N-(4-amino-2-chlorophenyl)propanamide

Description

Contextualization of N-(4-amino-2-chlorophenyl)propanamide in Contemporary Chemical Research

This compound belongs to the broader class of N-phenylpropanamide derivatives. This class of compounds is the subject of extensive investigation in medicinal chemistry due to their diverse biological activities. The core structure, consisting of a propanamide moiety linked to a substituted phenyl ring, serves as a versatile scaffold for the development of new therapeutic agents. Researchers have successfully modified this scaffold to create compounds with a wide range of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties.

The specific substitution pattern of an amino group at the 4-position and a chlorine atom at the 2-position of the phenyl ring places this compound at the intersection of several key areas of chemical research. The presence of a halogen atom and an amino group on the aromatic ring is a common strategy in drug design to modulate the compound's electronic properties, lipophilicity, and metabolic stability, all of which can significantly influence its biological activity and pharmacokinetic profile.

Rationale for Investigating this compound as a Novel Chemical Entity

The scientific rationale for investigating this compound is rooted in the principles of structure-activity relationship (SAR) studies. The unique arrangement of its functional groups—the propanamide side chain, the amino group, and the chlorine atom—offers a compelling case for its potential as a novel chemical probe or therapeutic lead.

Overview of Prior Research Paradigms Relevant to this compound Analogues

While specific research on this compound is not extensively documented in publicly available literature, a wealth of research on its analogues provides a strong foundation for understanding its potential. The study of related N-phenylpropanamide derivatives has led to the discovery of potent biological activities across various therapeutic areas.

For instance, certain N-phenylpropanamide analogues have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation research. nih.gov In these studies, modifications to the phenyl ring and the propanamide backbone have been shown to significantly impact the compound's affinity and efficacy. Other research has explored N-phenylpropanamide derivatives as opioid receptor modulators, demonstrating that subtle structural changes can lead to highly potent and selective ligands.

Furthermore, the incorporation of amino and chloro substituents in aromatic compounds is a well-established strategy in the development of antimicrobial and anticancer agents. nih.govtandfonline.com Research on various 4-amino-2-chlorophenyl derivatives has shown that this substitution pattern can confer significant biological activity. nih.gov Therefore, the existing research on these diverse analogues provides a strong impetus for the synthesis and biological evaluation of this compound as a novel compound with potential therapeutic applications.

Detailed Research Findings

To provide a clearer understanding of the chemical context of this compound, the following tables summarize relevant data from closely related compounds and the biological activities of its analogues.

Physicochemical Properties of a Related Analogue

The following table presents the calculated physicochemical properties for N-(4-chlorophenyl)propanamide, a structurally similar compound. This data offers a baseline for predicting the properties of this compound.

| Property | Value | Unit |

| Molecular Weight | 183.63 | g/mol |

| LogP (Octanol/Water Partition Coefficient) | 2.688 | - |

| Water Solubility (log10S) | -2.78 | mol/L |

| Normal Boiling Point | 578.45 | K |

| Normal Melting Point | 362.64 | K |

Data for N-(4-chlorophenyl)propanamide

Biological Activities of N-Phenylpropanamide Analogues

The table below summarizes the diverse biological activities that have been investigated for various analogues of N-phenylpropanamide, highlighting the therapeutic potential of this class of compounds.

| Analogue Class | Biological Activity Investigated | Therapeutic Area |

| Substituted N-Phenylpropanamides | TRPV1 Antagonism | Pain, Inflammation |

| Fentanyl Analogues | Opioid Receptor Modulation | Analgesia |

| 4-Amino-2-phenylpyrimidine Derivatives | GPR119 Agonism | Diabetes |

| Aminothiophene Derivatives | Antimicrobial, Anticancer | Infectious Diseases, Oncology |

| 4-Aminophenol Derivatives | Antimicrobial, Antidiabetic | Infectious Diseases, Metabolic Disorders |

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPGEZWAHOTHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359359 | |

| Record name | N-(4-amino-2-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754193-08-3 | |

| Record name | N-(4-amino-2-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Pathways for N 4 Amino 2 Chlorophenyl Propanamide

Retrosynthetic Analysis and Strategic Disconnections for N-(4-amino-2-chlorophenyl)propanamide Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. For this compound, the most logical and common disconnection is at the amide bond (C-N).

This disconnection corresponds to a reliable and well-established chemical reaction: amide formation. amazonaws.com This primary disconnection breaks the target molecule into two key synthons: a nucleophilic aromatic amine and an electrophilic acyl group. These synthons correspond to the following readily available starting materials:

2-chloro-1,4-phenylenediamine (the amine component)

Propanoic acid or its more reactive derivative, propanoyl chloride (the acyl component)

An alternative, and often more practical, strategy involves introducing the 4-amino group in a later step to avoid chemoselectivity issues. The presence of two amino groups in 2-chloro-1,4-phenylenediamine complicates a direct acylation, as the reaction could occur at either amine, leading to a mixture of products. Therefore, a more refined retrosynthetic approach involves a functional group interconversion (FGI), specifically the reduction of a nitro group to an amine.

This leads to the following retrosynthetic pathway:

Amide C-N Disconnection: Break the amide bond to yield 2-chloro-4-nitroaniline and propanoyl chloride.

Functional Group Interconversion (FGI): The 4-amino group of the target molecule is traced back to a 4-nitro group in the precursor, N-(2-chloro-4-nitrophenyl)propanamide. The reduction of a nitro group is a standard and high-yielding transformation. researchgate.net

This refined strategy simplifies the synthesis by using a starting material (2-chloro-4-nitroaniline) with only one reactive amino group available for acylation, thus ensuring high regioselectivity.

Development and Optimization of Synthetic Routes for this compound

Based on the retrosynthetic analysis, a practical forward synthesis can be developed and optimized using various chemical technologies.

A common and effective laboratory-scale synthesis follows the pathway established through the refined retrosynthetic analysis. This two-step process involves an acylation reaction followed by a reduction.

Step 1: Acylation of 2-chloro-4-nitroaniline The synthesis begins with the acylation of 2-chloro-4-nitroaniline with propanoyl chloride. This reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct. researchgate.net

Step 2: Reduction of the Nitro Group The intermediate, N-(2-chloro-4-nitrophenyl)propanamide, is then subjected to a reduction reaction to convert the nitro group into the target primary amine. The most common method for this transformation is catalytic hydrogenation. researchgate.net This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), in a polar solvent like ethanol or ethyl acetate. researchgate.net This method is highly efficient and clean, with the only byproduct being water.

Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed, particularly if catalytic hydrogenation is not feasible.

| Step | Reaction | Typical Reagents and Conditions | Key Considerations |

|---|---|---|---|

| 1. Acylation | Amide bond formation | 2-chloro-4-nitroaniline, Propanoyl chloride, Triethylamine, Dichloromethane (DCM), Room Temperature, 2-24 hrs. researchgate.net | Exothermic reaction; requires careful addition of acyl chloride. Base is crucial to scavenge HCl. |

| 2. Reduction | Nitro group reduction | N-(2-chloro-4-nitrophenyl)propanamide, H₂ (gas), 10% Pd/C catalyst, Ethanol, Room Temperature. researchgate.net | Requires specialized hydrogenation equipment. Catalyst is flammable. Reaction is typically clean and high-yielding. |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The conventional synthesis of this compound can be made more sustainable by addressing several key areas.

Solvent Replacement: A major source of waste in chemical synthesis is the use of hazardous solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are highly effective but pose significant health and environmental risks. rsc.org Research in green peptide synthesis has identified safer, bio-based alternatives such as propylene carbonate, which can effectively replace traditional polar aprotic solvents in amide bond formation. rsc.org

Catalysis: The use of catalytic reduction (e.g., Pd/C with H₂) is inherently greener than stoichiometric reducing agents (e.g., SnCl₂ or Fe), as it reduces waste and improves atom economy.

Energy Efficiency: Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields by minimizing side reactions. rsc.org

| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Dichloromethane (DCM), DMF rsc.org | Propylene Carbonate, 2-Methyl-THF, N-Butyl-2-pyrrolidone (NBP) rsc.orglu.se | Reduced toxicity and environmental impact. |

| Atom Economy | Stoichiometric reagents (e.g., SnCl₂) | Catalytic hydrogenation (H₂/Pd/C) researchgate.net | Higher efficiency, less inorganic waste. |

| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation rsc.org | Drastically reduced reaction times and energy consumption. |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety, improved heat and mass transfer, and the potential for automation and multi-step "telescoped" syntheses. jst.org.inchimia.ch

The two-step synthesis of this compound is well-suited for a continuous flow process.

Acylation in Flow: The initial acylation can be performed by pumping streams of 2-chloro-4-nitroaniline and propanoyl chloride with a base through a T-mixer into a heated coil reactor. The short residence time required, precise temperature control, and rapid mixing can lead to higher yields and purity compared to batch methods. jst.org.in

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Handling of large quantities of reagents; potential for thermal runaway in exothermic reactions. | Small reaction volumes at any given time; superior heat exchange minimizes risks. jst.org.in |

| Efficiency | Slower reaction rates due to mass/heat transfer limitations; requires isolation of intermediates. | Enhanced reaction rates; enables telescoped synthesis without intermediate workup. rsc.org |

| Scalability | Scaling up can be complex and require re-optimization. | Scalable by running the system for longer periods ("scaling out"). jst.org.in |

| Process Control | Difficult to maintain uniform conditions throughout the vessel. | Precise control over temperature, pressure, and residence time. chimia.ch |

Stereoselective Synthesis of this compound and Its Enantiomers

The parent compound, this compound, is achiral and therefore does not have enantiomers. A discussion of stereoselective synthesis is only relevant for chiral derivatives of this molecule. For instance, if a substituent were introduced at the α-carbon of the propanamide moiety (e.g., creating a derivative like N-(4-amino-2-chlorophenyl)-2-methylpropanamide), a stereocenter would be created.

In such a hypothetical case, stereoselective synthesis could be achieved through several established methods:

Chiral Starting Materials: Using an enantiomerically pure starting material, such as (S)-2-methylpropanoic acid, would directly lead to the corresponding chiral amide product.

Asymmetric Catalysis: An asymmetric hydrogenation or an enzyme-catalyzed reaction could be employed to create the stereocenter with high enantioselectivity.

Electrocatalysis: Modern techniques like stereoselective electrocatalytic decarboxylative transformations offer streamlined access to enantiopure building blocks that could be incorporated into the synthesis. nih.gov

Chemoenzymatic Synthesis and Biocatalysis for this compound Production

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysis. mdpi.com This approach can offer milder reaction conditions and improved selectivity, aligning with green chemistry principles.

For the synthesis of this compound, an enzymatic approach could be applied to the key amide bond formation step.

Enzymatic Amide Synthesis: Enzymes such as lipases or proteases can catalyze the formation of amide bonds. Instead of using a highly reactive acyl chloride, this method would typically involve reacting 2-chloro-1,4-phenylenediamine (or its nitro precursor) with an activated ester of propanoic acid (e.g., propyl propanoate) in the presence of a suitable enzyme. This avoids harsh reagents and byproducts. Biocatalysis offers exceptional chemo- and regioselectivity, which could potentially allow for direct acylation of 2-chloro-1,4-phenylenediamine at the desired 1-amino position, avoiding the need for protecting groups.

| Feature | Conventional Chemical Catalysis | Biocatalysis (Enzymatic) |

|---|---|---|

| Selectivity | Can be low (regio-, chemo-, stereo-), often requiring protecting groups. | Very high selectivity, often obviating the need for protecting groups. mdpi.com |

| Reaction Conditions | Often requires harsh conditions (high temperatures, extreme pH, organic solvents). | Mild conditions (near-neutral pH, aqueous media, ambient temperature). |

| Environmental Impact | Can generate hazardous waste and use toxic reagents/catalysts. | Enzymes are biodegradable; processes are generally more sustainable. mdpi.com |

| Substrate Scope | Generally very broad. | Can be limited, although enzyme engineering is expanding the scope. nih.gov |

Purity Profiling and Validation of Synthesized this compound Batches

The quality of a synthesized active pharmaceutical ingredient (API) is critically dependent on its purity profile. hilarispublisher.comresearchgate.net Regulatory bodies necessitate thorough purity profiling and validation of synthesized batches to ensure consistency, safety, and efficacy. For this compound, a comprehensive analytical approach is essential to identify and quantify impurities, which may include starting materials, intermediates, byproducts, and degradation products.

The validation of analytical methods is performed to ensure that the chosen procedures are suitable for their intended purpose. researchgate.net This involves evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Analytical Techniques for Purity Profiling

A combination of chromatographic and spectroscopic techniques is typically employed for the purity profiling of aromatic amines and amides like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity assessment. researchgate.net A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a diode-array detector (DAD) or a UV detector at a wavelength where the parent compound and potential impurities have significant absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.netnih.gov It is invaluable for the identification of unknown impurities by providing molecular weight information.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful tool. researchgate.net However, derivatization may be necessary for non-volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final compound and any isolated impurities. It provides detailed information about the molecular structure and can be used for quantitative purposes (qNMR).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups in the synthesized molecule and can be used as a fingerprinting technique for batch-to-batch consistency.

Potential Impurities

Impurities in a batch of this compound can originate from several sources, including the synthetic route and degradation.

Starting Materials: Unreacted 4-amino-2-chlorophenol and propionyl chloride (or its corresponding anhydride/acid) could be present.

Intermediates: Incomplete reactions could lead to the presence of synthetic intermediates.

Byproducts: Side reactions, such as the formation of isomeric products or dimers, can generate byproducts. For instance, acylation could potentially occur at the amino group of another molecule, leading to di-acylated species.

Degradation Products: The compound may degrade under certain conditions of light, heat, or pH, leading to the formation of other chemical entities.

The following table outlines potential impurities that could be encountered in the synthesis of this compound.

| Impurity Name | Potential Origin | Typical Analytical Method for Detection |

|---|---|---|

| 4-amino-2-chlorophenol | Unreacted starting material | HPLC, LC-MS |

| Propionic acid/anhydride | Unreacted starting material/hydrolysis | GC-MS, HPLC |

| N-(4-amino-2-chlorophenyl)-N-propionylpropanamide | Over-acylation byproduct | HPLC, LC-MS |

| Isomeric acylation products | Side reaction | HPLC, LC-MS, NMR |

| Oxidation products | Degradation | LC-MS |

Validation Parameters and Acceptance Criteria

Method validation for the purity assessment of this compound would follow established guidelines.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of > 0.99 is generally considered acceptable. nih.govsciex.com

Accuracy: The closeness of test results to the true value. It is often assessed by spike/recovery experiments, with acceptance criteria typically between 80-120%. sciex.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should typically be less than 2%. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. The LOQ for impurities is often set at a level that is relevant to the safety threshold. nih.gov

The following table provides a hypothetical example of validation results for an HPLC method for the purity determination of this compound.

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 80.0 - 120.0% | 98.5 - 101.2% |

| Precision (RSD %) | ≤ 2.0% | 0.8% |

| LOD (ng/mL) | Report | 5 ng/mL |

| LOQ (ng/mL) | Report | 15 ng/mL |

Advanced Spectroscopic and Structural Elucidation Studies of N 4 Amino 2 Chlorophenyl Propanamide

High-Resolution Mass Spectrometry for N-(4-amino-2-chlorophenyl)propanamide Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound.

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured to four or more decimal places. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C9H11ClN2O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Isotopic Masses for this compound

| Element | Isotope | Atomic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Chlorine | ³⁵Cl | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

The expected monoisotopic mass of the molecular ion [M]+ would be compared against the experimentally determined value. A close correlation between the theoretical and experimental mass would confirm the elemental composition. Furthermore, the isotopic pattern, particularly the presence of the ³⁷Cl isotope at approximately one-third the abundance of the ³⁵Cl peak, provides a characteristic signature for chlorine-containing compounds.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Theoretical m/z |

| [M(³⁵Cl)]+ | C9H11³⁵ClN2O | 198.0560 |

| [M(³⁷Cl)]+ | C9H11³⁷ClN2O | 200.0530 |

| [M+H(³⁵Cl)]+ | C9H12³⁵ClN2O | 199.0638 |

| [M+H(³⁷Cl)]+ | C9H12³⁷ClN2O | 201.0609 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Isotopic Labeling and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution and the solid state.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each atom in the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. A COSY spectrum reveals proton-proton couplings, while an HSQC spectrum correlates directly bonded proton and carbon atoms. These techniques are crucial for unambiguously assigning the signals in the complex aromatic and aliphatic regions of the this compound spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | m |

| Amine NH₂ | 3.5 - 4.5 | br s |

| Amide NH | 8.0 - 9.0 | s |

| Methylene CH₂ | 2.2 - 2.6 | q |

| Methyl CH₃ | 1.0 - 1.3 | t |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 170 - 175 |

| Aromatic C | 115 - 150 |

| Methylene CH₂ | 25 - 35 |

| Methyl CH₃ | 10 - 15 |

Isotopic labeling, where specific atoms are replaced with their isotopes (e.g., ¹³C or ¹⁵N), can be employed to enhance NMR signals and to probe specific sites within the molecule. sigmaaldrich.comnih.gov This is particularly useful for studying molecular dynamics and interactions. sigmaaldrich.com

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. bruker.com It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms. researchgate.net Different polymorphs of this compound would exhibit distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. nih.gov By analyzing the chemical shifts and relaxation times, ssNMR can identify and quantify different polymorphic forms.

X-ray Crystallography of this compound Single Crystals and Co-crystals

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, a three-dimensional electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique would provide unequivocal confirmation of the molecular structure and reveal details about its conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, could also be investigated. X-ray crystallography would be essential to characterize the structure of any potential co-crystals of this compound.

Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. cardiff.ac.uk These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. libretexts.org

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine | N-H stretch | 3300 - 3500 |

| Amide | N-H stretch | 3200 - 3400 |

| Amide | C=O stretch | 1630 - 1680 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Alkyl | C-H stretch | 2850 - 3000 |

| Aryl-Cl | C-Cl stretch | 1000 - 1100 |

Chiroptical Spectroscopy (CD, ORD) for this compound Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. pg.edu.pl These methods measure the differential absorption or rotation of left and right circularly polarized light. pg.edu.pl If this compound were to be synthesized in a chiral form or if it possessed chiral impurities, CD and ORD could be used to determine the enantiomeric excess (ee). nih.gov The sign and magnitude of the Cotton effect in the CD or ORD spectrum are related to the absolute configuration and the relative amounts of the enantiomers present. pg.edu.pl

Mechanistic Investigations of N 4 Amino 2 Chlorophenyl Propanamide Biological Interactions

Target Identification and Validation for N-(4-amino-2-chlorophenyl)propanamide

The initial and crucial step in elucidating the mechanism of action of any bioactive compound is the identification and subsequent validation of its molecular targets. This process typically involves a range of advanced techniques designed to pinpoint the specific proteins, enzymes, or receptors with which the compound interacts to elicit a biological response.

Proteomic profiling is a powerful, unbiased approach used to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. Methods like affinity chromatography-mass spectrometry or chemical proteomics would be employed to isolate and identify proteins that physically associate with this compound. However, a thorough review of existing literature indicates that no such proteomic studies have been published for this specific compound. Consequently, there is no data available to populate a table of potential protein binding partners.

Table 1: Putative Protein Binding Partners of this compound Identified via Proteomic Profiling

| Protein ID | Gene Symbol | Cellular Localization | Function | Method of Identification |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Genetic screens, including techniques like CRISPR-Cas9 or siRNA screens, are instrumental in identifying genes that modulate the cellular response to a compound. By systematically knocking out or knocking down genes, researchers can identify those that, when absent, confer either resistance or increased sensitivity to the compound, thereby suggesting a functional relationship. There are currently no published reports of genetic screens being performed to identify determinants of cellular sensitivity or resistance to this compound.

Table 2: Genetic Modifiers of this compound Activity

| Gene Symbol | Effect on Sensitivity | Proposed Role in Mechanism | Screening Method |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Receptor Binding and Allosteric Modulation by this compound

If the compound's target is a receptor, binding assays are performed to quantify its affinity, typically expressed as the dissociation constant (Kₐ). Further studies would investigate whether the compound acts as an agonist, antagonist, or an allosteric modulator, which binds to a site distinct from the primary ligand binding site to modulate receptor activity. No receptor binding or allosteric modulation studies for this compound have been documented in the available scientific literature.

Table 4: Receptor Binding Affinity and Functional Activity of this compound

| Receptor Target | Binding Affinity (Kₐ, nM) | Functional Activity | Assay Type |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Cellular Pathway Perturbation by this compound

Phosphoproteomics is a specialized area of proteomics that focuses on identifying and quantifying changes in protein phosphorylation, a key mechanism for signal transduction in cells. By analyzing the phosphoproteome of cells treated with this compound, researchers could infer which signaling pathways are activated or inhibited. At present, no phosphoproteomic studies have been conducted to investigate the effects of this compound on cellular signaling.

Table 5: Key Phosphorylation Events Modulated by this compound

| Phosphorylated Protein | Phosphorylation Site | Fold Change | Implicated Signaling Pathway |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Transcriptomic and Proteomic Changes Induced by this compound

No studies detailing the global changes in gene expression (transcriptomics) or protein levels (proteomics) in response to treatment with this compound were found.

This compound Effects on DNA/RNA Interactions and Epigenetic Modification

There is no available research on the direct or indirect interactions of this compound with DNA or RNA. Furthermore, no studies have been published regarding its potential to influence epigenetic mechanisms such as DNA methylation or histone modification.

Membrane Interaction and Transport Mechanisms of this compound

Information regarding the mechanisms by which this compound interacts with or is transported across biological membranes is not available in the current scientific literature.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A comprehensive review of available scientific databases and chemical literature has revealed a significant lack of specific research pertaining to the chemical compound this compound. Despite its well-defined structure, detailed studies focusing on its structure-activity relationships (SAR), structure-property relationships (SPR), and application in drug discovery paradigms such as quantitative structure-activity relationship (QSAR) modeling, fragment-based drug discovery (FBDD), and bioisosteric replacement are not present in the public domain.

While the individual components of the molecule—a substituted aniline (B41778) ring and a propanamide side chain—are common motifs in medicinal chemistry, the specific combination and its associated biological activities and physicochemical properties have not been the subject of dedicated published research. Consequently, a detailed analysis as per the requested structure, focusing solely on this compound, cannot be provided at this time without resorting to speculation.

For context, SAR and SPR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity and physicochemical properties, respectively. These studies typically involve the synthesis and evaluation of a series of analogues to determine the contributions of different functional groups and structural features.

The absence of such studies for this compound means that there is no data available to construct a meaningful discussion on the following topics:

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Amino 2 Chlorophenyl Propanamide Analogues

Bioisosteric Replacements in N-(4-amino-2-chlorophenyl)propanamide Derivatives:The concept of bioisosteric replacement involves substituting a functional group with another that has similar physicochemical properties to enhance activity or optimize properties. Without a baseline of activity or property data for the parent compound, a discussion of bioisosteric replacements would be purely theoretical.

It is possible that this compound exists as a chemical intermediate in the synthesis of other compounds or is part of proprietary, unpublished research. However, based on publicly accessible scientific literature, the requested in-depth article with detailed research findings and data tables cannot be generated at this time. Further research and publication in the scientific community would be required to enable such an analysis.

Preclinical in Vitro and in Vivo Pharmacological Research Models for N 4 Amino 2 Chlorophenyl Propanamide

Cell-Based Assays for N-(4-amino-2-chlorophenyl)propanamide Efficacy and Selectivity

Initial testing of this compound would rely on cell-based assays to provide foundational data on its biological effects at a cellular level.

High-Throughput Screening (HTS) enables the rapid assessment of large numbers of compounds against a specific biological target. For this compound, an HTS campaign would be designed to identify or confirm its activity in a cellular context. nih.gov This process typically utilizes automated systems and multi-well plates (e.g., 96, 384, or 1536 wells) to test the compound across a range of concentrations.

The assay would involve cellular models, such as immortalized cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells), that are genetically engineered to express a specific target of interest. nih.gov The readout of the assay could measure various cellular responses, including but not limited to:

Enzyme activation or inhibition

Receptor binding or antagonism

Changes in second messenger levels (e.g., calcium ions)

Gene expression through reporter genes (e.g., luciferase) nih.gov

The primary goal of HTS is to determine if this compound is a "hit" by measuring its ability to modulate the target's activity.

In this context, this compound would be applied to cells, and changes in observable traits would be monitored using high-content imaging and analysis. Relevant phenotypic readouts could include:

Inhibition of cancer cell proliferation nih.gov

Changes in cell morphology or viability

Modulation of subcellular structures

Prevention of pathogen-induced cell death nih.gov

A successful phenotypic screen can identify the compound's potential therapeutic utility, after which further studies would be required to deconvolute its specific molecular target(s).

Organoid and 3D Cell Culture Models for this compound Evaluation

To better mimic the complexity of human tissues, this compound would be evaluated in three-dimensional (3D) cell culture models. researchgate.net These advanced in vitro systems, including spheroids and organoids, provide a more physiologically relevant environment compared to traditional 2D monolayer cultures. nih.govnih.gov

For instance, if the compound is being investigated as an anti-cancer agent, it could be tested on tumor spheroids, which replicate the microenvironment and diffusion gradients found in solid tumors. nih.gov Similarly, organoids derived from patient tissues could be used to predict compound efficacy in a more personalized manner. nih.gov These models allow for the assessment of factors like compound penetration, efficacy in hypoxic cores, and effects on cell-cell interactions, which are critical for translating in vitro findings to in vivo conditions. researchgate.net

Mechanistic In Vivo Models for this compound Biological Effects

Following promising in vitro data, this compound would be advanced to in vivo models to study its effects within a whole, living organism. nih.gov

The zebrafish (Danio rerio) is a powerful vertebrate model for assessing the effects of a compound on development and toxicity in a time- and cost-effective manner. nih.gov Due to their rapid, external embryonic development and optical transparency, researchers can directly observe organogenesis and other developmental processes. nih.gov

Exposure of zebrafish embryos to this compound could reveal potential developmental toxicities or specific biological effects. nih.gov Key endpoints that would be monitored include:

Mortality and survival rates

Morphological abnormalities in organ systems (e.g., heart, brain, vasculature)

Behavioral changes in larvae

Specific pathway perturbations using transgenic reporter lines

These studies provide an early indication of a compound's potential liabilities and can offer insights into its mechanism of action. nih.gov

Murine (mouse) models are a cornerstone of preclinical research, providing a mammalian system to evaluate the therapeutic potential of this compound. The specific model used would depend on the therapeutic indication. For example, in oncology research, human tumor cells might be implanted into immunodeficient mice (xenograft model) to test the compound's ability to inhibit tumor growth. nih.gov

Key studies conducted in murine models would aim to establish:

Efficacy: Does the compound produce the desired therapeutic effect in a disease model?

Target Engagement: Does the compound interact with its intended molecular target in the living animal? This can be assessed by measuring downstream biomarkers.

Pharmacokinetics/Pharmacodynamics (PK/PD): How is the compound absorbed, distributed, metabolized, and excreted, and how do these properties relate to its biological effect? nih.gov

Data from these murine studies are critical for making informed decisions about advancing this compound into human clinical trials.

Caenorhabditis elegans and Drosophila melanogaster Models for this compound

Comprehensive searches of publicly available scientific literature and research databases did not yield any specific studies utilizing Caenorhabditis elegans (nematode) or Drosophila melanogaster (fruit fly) as preclinical models for the pharmacological evaluation of this compound. While these invertebrate models are increasingly used in early-stage drug discovery and toxicology to investigate the effects of novel chemical entities on conserved biological pathways, there is no current evidence to suggest that this compound has been subjected to such testing. The utility of these models lies in their genetic tractability, short lifecycles, and the ethical advantages they present for high-throughput screening. However, the absence of data indicates that research on this specific compound has not yet extended to these particular model organisms.

Pharmacodynamic Biomarker Identification and Validation for this compound

Similarly, a thorough review of existing literature reveals a lack of specific research focused on the identification and validation of pharmacodynamic biomarkers for this compound. Pharmacodynamic biomarkers are essential tools in drug development, providing measurable indicators of a pharmacological response to a therapeutic agent. The process of identifying and validating such biomarkers typically involves extensive preclinical and clinical research to establish a clear link between the biomarker and the mechanism of action of the compound. At present, there are no published studies detailing the exploration of potential biomarkers, such as changes in gene expression, protein levels, or metabolic signatures, in response to treatment with this compound. This indicates that research into the molecular effects and mechanisms of this compound is likely in its nascent stages, and the development of associated biomarkers has not yet been undertaken or reported.

Computational and Theoretical Studies of N 4 Amino 2 Chlorophenyl Propanamide

Quantum Chemical Calculations for N-(4-amino-2-chlorophenyl)propanamide Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations would provide a detailed picture of its electronic structure. Key parameters that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap.

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron-rich and electron-deficient regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from quantum chemical calculations. Actual values would require dedicated computational studies.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets for a compound and understanding its mechanism of action at a molecular level. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function.

Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the compound and its target adapt to each other's presence. Key insights from these simulations include the stability of hydrogen bonds and hydrophobic interactions, which are crucial for binding.

In Silico Prediction of this compound Binding Affinities and Selectivity

Building upon molecular docking and dynamics simulations, in silico methods can be used to predict the binding affinity of this compound to various biological targets. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation can provide quantitative estimates of the binding free energy.

Predicting selectivity is also a critical aspect, as a successful drug candidate should ideally interact with its intended target with high specificity to minimize off-target effects. By performing binding affinity predictions for this compound against a panel of related and unrelated proteins, its selectivity profile can be computationally assessed.

Pharmacophore Modeling and Virtual Screening for this compound Analogues

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used as a query in virtual screening campaigns to search large chemical databases for novel compounds with similar features. This approach allows for the rapid identification of potential new analogues of this compound with potentially improved activity or properties.

Chemoinformatics and Machine Learning Approaches for this compound Research

Chemoinformatics and machine learning are increasingly being applied in drug discovery to analyze large datasets and build predictive models. For this compound, these approaches could be used to develop Quantitative Structure-Activity Relationship (QSAR) models. QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules.

Machine learning algorithms, such as support vector machines and neural networks, can be trained on datasets of molecules with known properties to predict various Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters for this compound. This in silico prediction of drug-like properties is crucial in the early stages of drug development to identify candidates with a higher probability of success in clinical trials.

Metabolic Pathways and Biotransformation of N 4 Amino 2 Chlorophenyl Propanamide

In Vitro Metabolic Stability Studies of N-(4-amino-2-chlorophenyl)propanamide in Hepatic Microsomes and Hepatocytes

No studies detailing the in vitro metabolic stability of this compound in either hepatic microsomes or hepatocytes were found in the public domain. Data regarding its half-life (t½) and intrinsic clearance (CLint) are unavailable.

Identification and Characterization of this compound Metabolites using LC-MS/MS

There is no available research on the identification and characterization of metabolites of this compound. Consequently, information on metabolic soft spots and the chemical structures of its potential metabolites derived from techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) could not be located.

Cytochrome P450 (CYP) Isoform Mapping for this compound Metabolism

Information regarding the specific Cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound is not present in the available literature. Reaction phenotyping studies to identify the contribution of major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) have not been published.

Conjugation Pathways (e.g., Glucuronidation, Sulfation) of this compound

There are no published data describing the involvement of Phase II conjugation pathways, such as glucuronidation or sulfation, in the biotransformation of this compound.

Species Differences in this compound Metabolism in Preclinical Models

Comparative metabolic studies of this compound across different preclinical species (e.g., rat, mouse, dog, monkey) are not available in the scientific literature. As a result, any potential species-specific differences in its metabolic pathways remain uncharacterized.

Future Research Directions and Translational Potential of N 4 Amino 2 Chlorophenyl Propanamide

Exploration of N-(4-amino-2-chlorophenyl)propanamide in Novel Therapeutic Areas

The core structure of this compound, featuring a substituted phenyl ring and a propanamide moiety, is a common scaffold in pharmacologically active molecules. Analogous compounds have demonstrated a range of biological activities, suggesting potential therapeutic avenues for this compound itself. Future research should systematically investigate its efficacy in several key areas.

One promising field is antiviral therapy . For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV) and respiratory syncytial virus (RSV). nih.govnih.gov These studies revealed that certain derivatives can suppress viral replication and associated inflammatory responses. nih.gov Preliminary mechanistic studies on some of these analogues suggest they may target viral DNA replication or later stages of the viral life cycle. nih.gov Given these findings, a logical next step would be to screen this compound for activity against a broad spectrum of viruses.

Another area of interest is in the modulation of ion channels , specifically the Transient Receptor Potential Vanilloid 1 (TRPV1). A number of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides have been developed as potent TRPV1 antagonists, with some demonstrating analgesic activity in neuropathic pain models. nih.gov The propanamide structure is a key pharmacophore in these molecules, indicating that this compound could be investigated for its potential to modulate TRPV1 and other ion channels, which could have implications for pain management and other neurological conditions.

Furthermore, derivatives of N-phenylbenzamide, a related chemical class, have shown activity against the Hepatitis B virus (HBV) by potentially increasing intracellular levels of the antiviral protein APOBEC3G. nih.gov This suggests that the broader class of compounds, including this compound, could be explored for their potential as novel anti-HBV agents.

Table 1: Potential Therapeutic Areas for this compound Based on Analogous Compounds

| Therapeutic Area | Rationale Based on Analogues | Potential Target |

|---|---|---|

| Antiviral | N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues show potent inhibition of Human Adenovirus and Respiratory Syncytial Virus. nih.govnih.gov | Viral replication machinery, host-virus interaction pathways. |

| Analgesia | 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides act as TRPV1 antagonists. nih.gov | Transient Receptor Potential Vanilloid 1 (TRPV1) and other pain-related ion channels. |

| Anti-HBV | N-phenylbenzamide derivatives show anti-HBV activity. nih.gov | Hepatitis B virus replication, potentially via APOBEC3G modulation. |

Development of Advanced Delivery Systems for this compound

To maximize the therapeutic potential of this compound, the development of advanced delivery systems will be crucial. The physicochemical properties of the compound, such as its solubility and stability, will dictate the most appropriate formulation strategies. While specific data for this compound is not available, general principles of drug delivery for similar small molecules can be applied.

Future research could focus on nanoparticle-based delivery systems , such as liposomes or polymeric nanoparticles. These carriers can improve the solubility of hydrophobic compounds, protect them from premature degradation, and potentially offer targeted delivery to specific tissues or cells. For example, by functionalizing the surface of nanoparticles with targeting ligands, it might be possible to direct this compound to virus-infected cells or to specific neurons involved in pain signaling.

Another avenue of exploration could be the formation of ion-associate complexes . This approach has been used to create controlled-release formulations of other pharmaceutical agents. mdpi.com By pairing the molecule with a suitable counter-ion, it may be possible to modify its release profile and improve its bioavailability. mdpi.com

Combination Therapies Involving this compound

Investigating this compound in combination with existing therapeutic agents could lead to synergistic effects and improved treatment outcomes. If the compound demonstrates antiviral activity, for instance, it could be tested alongside other antiviral drugs that have different mechanisms of action. This could potentially reduce the risk of drug resistance and allow for lower doses of each agent to be used.

Similarly, if it shows promise as an analgesic, combining it with other pain relievers could provide a multi-modal approach to pain management. The specific combination strategies will depend on the elucidated mechanism of action of this compound.

This compound as a Chemical Probe for Biological Systems

Beyond its direct therapeutic potential, this compound could serve as a valuable chemical probe to investigate biological pathways. If the compound is found to interact with a specific molecular target, such as an enzyme or a receptor, it can be used to study the function of that target in health and disease.

By synthesizing derivatives of this compound with modifications such as fluorescent tags or photoaffinity labels, researchers could visualize the subcellular localization of its target and identify interacting proteins. This would provide deeper insights into the biological systems it modulates and could uncover new therapeutic targets. The versatility of the arylcyclohexylamine scaffold, a related structural class, in fine-tuning pharmacological profiles through chemical modifications highlights the potential for developing a range of probes from the this compound backbone. wikipedia.org

Academic-Industrial Collaboration in this compound Research

The successful translation of this compound from a laboratory curiosity to a clinically useful agent will likely require strong collaboration between academic research institutions and the pharmaceutical industry. Academic labs can play a crucial role in the initial stages of discovery, including synthesis, preliminary biological screening, and mechanism of action studies.

Pharmaceutical companies, with their expertise in drug development, preclinical and clinical testing, and regulatory affairs, would be essential partners to advance promising lead compounds through the development pipeline. Such partnerships can help bridge the gap between basic research and clinical application, ensuring that promising discoveries have the best chance of reaching patients who need them.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for N-(4-amino-2-chlorophenyl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 4-amino-2-chloroaniline with propanoyl chloride or its derivatives. Reaction conditions (solvent, temperature, catalyst) significantly impact yields. For example, acetonitrile with microwave-assisted heating enhances diazonium grafting efficiency . Variations in base selection (e.g., triethylamine vs. pyridine) can alter reaction rates and purity. Pilot studies report yields ranging from 75% to 84% depending on stoichiometry and purification methods .

Q. How can researchers confirm the structural integrity of N-(4-amino-2-chlorophenyl)propanamide post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks for the aromatic amine (δ 6.5–7.5 ppm), amide carbonyl (δ ~165–170 ppm), and chlorophenyl groups .

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling N-(4-amino-2-chlorophenyl)propanamide in the laboratory?

- Methodological Answer : Follow OSHA/ILO guidelines for chlorinated amides:

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure .

- Work in a fume hood to prevent inhalation of fine particles .

- Store in airtight containers away from oxidizers due to potential decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for N-(4-amino-2-chlorophenyl)propanamide derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity or tautomerism. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .

- X-ray Crystallography : Resolve ambiguous NOE correlations in NMR by determining solid-state structures .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-optimized structures .

Q. What strategies optimize the functionalization of N-(4-amino-2-chlorophenyl)propanamide for material science applications?

- Methodological Answer :

- Diazonium Grafting : Use isoamyl nitrite in aqueous acetonitrile with surfactants to anchor the compound onto graphene surfaces. Microwave heating improves grafting efficiency by 30% .

- XPS Analysis : Quantify surface N and Cl content (atomic% via peak deconvolution) to validate functionalization .

- Electrochemical Testing : Evaluate redox activity using cyclic voltammetry in non-aqueous electrolytes .

Q. What in vitro assays are suitable for evaluating the biological activity of N-(4-amino-2-chlorophenyl)propanamide analogs?

- Methodological Answer :

- Antioxidant Assays : DPPH radical scavenging (IC₅₀) and FRAP (ferric reducing power) to assess electron-donating capacity .

- Antibacterial Screening : Use agar diffusion against E. coli and Xanthomonas campestris; minimum inhibitory concentration (MIC) values correlate with substituent electronegativity .

- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK293) to rule off-target effects .

Q. How do steric and electronic effects of substituents influence the reactivity of N-(4-amino-2-chlorophenyl)propanamide in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : Bulkier groups (e.g., 2,2-dimethylpropanamide) reduce reaction rates in SN2 mechanisms due to hindered backside attack .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) activate the aromatic ring for electrophilic substitution but deactivate the amide nitrogen toward acylation .

- Kinetic Studies : Monitor reaction progress via HPLC to quantify substituent-dependent rate constants (k) .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported melting points for N-(4-amino-2-chlorophenyl)propanamide derivatives?

- Methodological Answer :

- Purification : Recrystallize from ethanol/water (70:30 v/v) to remove impurities affecting melting ranges .

- DSC/TGA : Use differential scanning calorimetry to identify polymorphic transitions or hydrate formation .

- Cross-Validate : Compare data with structurally analogous compounds (e.g., N-(3-aminophenyl)-2,2-dimethylpropanamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.